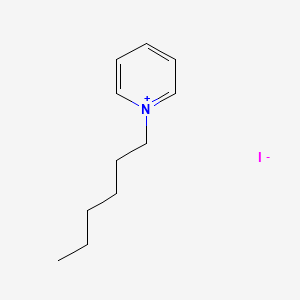

1-Hexylpyridinium iodide

Description

Contextualizing 1-Hexylpyridinium (B1223320) Iodide within Quaternary Pyridinium (B92312) Salts

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged pyridine (B92270) ring, where the nitrogen atom is bonded to four carbon atoms. researchgate.netnih.gov These compounds are a subset of quaternary ammonium (B1175870) salts and are known for their diverse applications, including as surfactants, and in materials science. researchgate.netjst.go.jp The general structure consists of a pyridinium cation and a counter-anion.

1-Hexylpyridinium iodide is a specific example of a quaternary pyridinium salt. Its structure features a pyridine ring where the nitrogen atom is attached to a hexyl group (a six-carbon alkyl chain). This positively charged cation, 1-hexylpyridinium, is balanced by a negatively charged iodide anion (I⁻). The combination of the planar, aromatic pyridinium ring, the flexible hexyl chain, and the iodide counter-ion imparts a unique set of physicochemical properties to the compound. nih.gov The synthesis of such salts typically involves the quaternization of pyridine with an appropriate alkyl halide, in this case, 1-iodohexane. researchgate.net

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 7324-00-7 iolitec.deepa.goviolitec.de |

| Molecular Formula | C₁₁H₁₈IN iolitec.deiolitec.de |

| Molecular Weight | 291.17 g/mol iolitec.deiolitec.de |

| Melting Point | 59 °C iolitec.deiolitec.de |

| Appearance | Crystalline solid |

| Synonyms | N-Hexylpyridinium iodide, HexPy I iolitec.de |

This table is interactive. Users can sort and filter the data.

Role as an Ionic Liquid in Emerging Technologies

Ionic liquids (ILs) are salts that have melting points below 100 °C, with many being liquid at or near room temperature. hiyka.com This unique characteristic distinguishes them from traditional molten salts. ILs are composed entirely of ions and exhibit a range of desirable properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide variety of organic and inorganic compounds. hiyka.comrsc.org A significant advantage of ionic liquids is their "tunability," meaning their properties can be customized by altering the structure of the cation or anion. hiyka.com

This compound fits the description of an ionic liquid, and its properties make it a compound of interest for several emerging technologies. researchgate.net Its ionic nature leads to high electrical conductivity, while the organic cation contributes to its ability to dissolve various substances. interchim.fr Research has highlighted its potential in several areas:

Electrochemistry: The high ionic conductivity and electrochemical stability of this compound make it a suitable component for electrolytes in various electrochemical devices. interchim.fracs.org For instance, it has been investigated as an electrolyte additive in dye-sensitized solar cells (DSSCs). In one study, an electrolyte containing this compound yielded a photoelectric conversion efficiency of 7.213%, demonstrating its potential to enhance the performance of such devices. researchgate.net It has also been mentioned in the context of electrolytes for rechargeable electrochemical cells. google.com

Organic Synthesis and Catalysis: Ionic liquids are increasingly used as "green" solvents and catalysts in organic reactions, offering an alternative to volatile and often toxic organic solvents. rsc.orgresearchgate.net The properties of this compound make it a viable medium for various chemical transformations. While specific catalytic applications of this compound are a subject of ongoing research, the broader class of pyridinium-based ionic liquids is known to be effective in various catalytic processes. researchgate.netresearchgate.net For example, N-hexylpyridinium bromide, a closely related compound, is used as a solvent and catalyst in substitution and oxidation reactions.

The table below summarizes some of the researched applications of this compound and related compounds:

| Application Area | Specific Use | Key Research Finding |

| Electrochemistry | Electrolyte in Dye-Sensitized Solar Cells (DSSCs) | Achieved a photoelectric conversion efficiency of 7.213%. researchgate.net |

| Organic Synthesis | Potential as a reaction medium | N-hexylpyridinium bromide, a similar compound, acts as a solvent and catalyst. |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.HI/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJKWASQTISCEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049353 | |

| Record name | 1-Hexylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-00-7 | |

| Record name | 1-Hexylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RDA7F2MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 1 Hexylpyridinium Iodide

Conventional Quaternization Strategies for Pyridinium (B92312) Iodides

The most common and well-established method for synthesizing 1-hexylpyridinium (B1223320) iodide is through the quaternization of pyridine (B92270). This reaction involves the N-alkylation of the pyridine ring with a suitable hexyl halide, typically 1-iodohexane. The lone pair of electrons on the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form the pyridinium salt.

This reaction is often carried out by heating a mixture of pyridine and 1-iodohexane. mdpi.comclarkson.edu The choice of solvent can influence the reaction rate and yield, with acetonitrile (B52724) and ethanol (B145695) being commonly used. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). srce.hr Upon completion, the product is typically isolated through filtration or extraction and purified by recrystallization. nih.gov

A study on the synthesis of various N-alkylpyridinium iodocuprate(I) salts utilized the reaction of N-alkyl pyridinium iodide salts, including the hexyl derivative, with copper(I) iodide. acs.orgnih.gov Another example is the synthesis of 4-amino-1-(2-ethylhexyl)pyridinium iodide, where 4-aminopyridine (B3432731) was reacted with 3-(iodomethyl)heptane in refluxing acetonitrile. unimib.it

| Reactants | Solvent | Conditions | Yield |

| Pyridine, 1-Iodohexane | Acetonitrile | Reflux | >90% |

| Pyridine, 1-Iodohexane | Ethanol | Reflux | >90% |

| 4-Aminopyridine, 3-(Iodomethyl)heptane | Acetonitrile | Reflux, 3 hours | Not specified |

Advancements in Solvent-Free and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes, in line with the principles of green chemistry. unibo.itresearchgate.net This has led to the exploration of solvent-free and other green methods for the synthesis of pyridinium salts, including 1-hexylpyridinium iodide.

One such innovative approach is mechanochemistry, which involves inducing reactions by mechanical energy, such as grinding. srce.hr Liquid-assisted grinding (LAG) has been reported as an efficient and cleaner method for the synthesis of quaternary pyridinium salts, offering advantages like being environmentally friendly and having a simple workup procedure. srce.hr Another solvent-free method involves the solid-phase alkylation of pyridine on a silica (B1680970) support under heating in a muffle furnace. This technique can significantly reduce reaction times from hours to minutes and often results in higher yields. acs.org

Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the synthesis of pyridinium salts. eurekaselect.comnih.gov This method can dramatically reduce reaction times and improve yields. Similarly, ultrasound-assisted synthesis has been shown to be an effective and eco-friendly pathway for producing pyridinium salts, leading to higher yields in considerably less time compared to conventional heating methods. mdpi.comresearchgate.net For instance, the alkylation of N-(4-fluorobenzylidene)isonicotinohydrazide with alkyl iodides under ultrasound irradiation showed a significant reduction in reaction time (12-14 hours) and higher yields (90-94%) compared to the classical method (72 hours). mdpi.comresearchgate.net

| Method | Reactants | Conditions | Advantages |

| Liquid-Assisted Grinding (LAG) | Pyridoxal oxime, Substituted phenacyl bromides | Mortar and pestle, room temperature | Environmentally friendly, simple workup, moderate to excellent yields srce.hr |

| Solvent-Free Silica-Supported | N,N-dimethyl pyridine-4-amine, Benzyl/4-nitrobenzyl bromide | Muffle furnace | Nontoxic, simple setup, reduced reaction time, higher yield acs.org |

| Microwave-Assisted Synthesis | Zincke's salts precursors | Solvent-free | Rapid, eco-friendly eurekaselect.com |

| Ultrasound-Assisted Synthesis | N-(4-fluorobenzylidene)isonicotinohydrazide, Alkyl iodides | Ultrasound irradiation | Reduced reaction time, higher yields, high purity mdpi.comresearchgate.net |

Anion Exchange Procedures for Iodide Derivatization

The properties of pyridinium salts can be tailored for specific applications by exchanging the anion. Anion exchange, or metathesis, is a common procedure to derivatize this compound into other pyridinium salts with different anions. This process typically involves reacting the pyridinium iodide with a salt containing the desired anion.

A straightforward method for anion exchange involves the use of an anion exchange resin (AER). nih.govresearchgate.net The resin, initially in a hydroxide (B78521) (OH⁻) form, can be loaded with the desired anion by passing a solution of the corresponding acid or ammonium (B1175870) salt through it. The pyridinium iodide solution is then passed through the prepared resin, where the iodide ions are exchanged for the new anion. nih.gov This method is advantageous as it can lead to excellent to quantitative yields and helps in removing halide impurities. nih.gov The choice of solvent for the anion exchange process can be crucial, with solvents like methanol (B129727) and acetonitrile being commonly used. nih.gov

Another approach is a direct metathesis reaction in solution. For example, the iodide counteranion of fluorinated pyridinium salts has been exchanged by reacting them with an excess of appropriate metal salts, such as NaBF₄, to yield the corresponding tetrafluoroborate (B81430) salts. mdpi.com This method is often simple to perform and can be used to introduce a wide variety of anions. nih.gov

| Starting Material | Reagent for Anion Exchange | New Anion | Method |

| This compound | Anion Exchange Resin (A⁻ form) | Various Anions | Column Chromatography nih.govresearchgate.net |

| 4-(2-(4-Fluorobenzylidene)hydrazinecarbonyl)-1-hexylpyridinium iodide | NaBF₄ | BF₄⁻ | Metathesis Reaction mdpi.com |

Electrochemical Research Applications of 1 Hexylpyridinium Iodide

Integration in Dye-Sensitized Solar Cell (DSSC) Electrolyte Systems

1-Hexylpyridinium (B1223320) iodide serves as a key component in the electrolyte of DSSCs, facilitating the regeneration of the sensitizing dye and the transport of charge between the photoanode and the counter electrode. Its performance is influenced by various factors, including its interaction with other electrolyte components and its inherent physicochemical properties.

The incorporation of 1-hexylpyridinium iodide in DSSC electrolytes has been shown to yield notable photoelectric conversion efficiencies. In one study, a DSSC utilizing an electrolyte containing this compound achieved a photoelectric conversion efficiency of 7.213%. This performance was characterized by the following parameters under AM1.5 and 100 mW/cm² illumination:

Open-circuit photovoltage (Voc): 0.731 V

Short-circuit photocurrent density (Jsc): 16.175 mA/cm²

Fill factor (ff): 0.610

These values demonstrate the potential of this compound to contribute to efficient energy conversion in DSSCs. The open-circuit voltage is a measure of the potential difference between the two electrodes of the solar cell in the absence of an external load, while the short-circuit current density represents the maximum current that the cell can produce. The fill factor is a measure of the "squareness" of the current-voltage curve and indicates how efficiently the cell can deliver power to a load.

Table 1: Photovoltaic Performance of a DSSC with this compound Electrolyte

Pyridinium-based ionic liquids, such as this compound, are considered competitive alternatives to the more commonly used imidazolium-based salts in DSSC electrolytes. Research has indicated that pyridinium (B92312) iodide salts can be easier to prepare and are less expensive than their imidazolium (B1220033) counterparts, while achieving comparable cell efficiencies researchgate.net.

The structure of the cation, including the length of the alkyl chain, plays a significant role in determining the properties of the ionic liquid and, consequently, the performance of the DSSC electrolyte. For pyridinium-based salts, it has been observed that the length of the alkyl chain on the pyridinium head does not have a significant effect on the open-circuit voltage (Voc) researchgate.net. However, a noticeable drop in Voc has been reported when the pyridinium head is modified to picolinium, which involves the addition of a methyl group researchgate.net.

The formulation of the electrolyte is a critical factor for the long-term stability of DSSCs. Ionic liquids are considered promising alternatives to volatile organic solvents in electrolytes due to their negligible vapor pressure, non-flammability, and high thermal stability researchgate.net. The use of ionic liquids like this compound can mitigate issues such as solvent evaporation and leakage, which are major causes of DSSC degradation over time researchgate.net.

While specific long-term stability data for DSSCs employing this compound electrolytes are not extensively reported in the reviewed literature, the inherent properties of ionic liquids suggest a potential for enhanced operational stability. The stability of DSSCs is a complex issue influenced by the entire electrolyte composition, including additives and the redox couple, and requires further dedicated research for specific formulations containing this compound.

To further address the stability concerns associated with liquid electrolytes, research has focused on the development of quasi-solid-state and ionic gel electrolytes researchgate.net. These materials aim to combine the high ionic conductivity of liquids with the mechanical stability of solids. While the use of various ionic liquids in such formulations has been explored, specific examples and performance data for quasi-solid-state or ionic gel electrolytes based on this compound are not prominently featured in the available scientific literature. The development of such electrolytes with this compound could be a promising avenue for future research to create more robust and durable DSSCs.

General Electrochemical Behavior and Characterization

The electrochemical behavior of this compound is fundamental to its function in a DSSC. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are crucial for characterizing the redox processes and charge transfer kinetics within the solar cell.

Cyclic voltammetry can be used to study the redox reactions of the iodide/triiodide (I⁻/I₃⁻) couple in the electrolyte, providing information on the electrochemical window and the reversibility of the redox process. Electrochemical impedance spectroscopy is a powerful tool to investigate the various charge transfer and transport processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface and the electrolyte/counter electrode interface nih.gov.

Voltammetric Studies for Redox Processes

The general mechanism for the iodide/triiodide redox couple involves the following electrochemical reactions nih.govmonash.edu:

At the photoanode: 3I⁻ → I₃⁻ + 2e⁻

At the counter electrode: I₃⁻ + 2e⁻ → 3I⁻

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Transport

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to analyze the interfacial and bulk properties of electrochemical systems, including DSSCs. By applying a small AC voltage and measuring the resulting current over a range of frequencies, it is possible to deconstruct the various charge transfer and transport processes occurring within the cell. The resulting data is often represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part.

In DSSCs, the Nyquist plot typically shows three semicircles corresponding to different processes:

High-frequency range (kHz): Charge transfer resistance at the counter electrode (Rct1) and the series resistance (Rs).

Intermediate-frequency range (Hz): Charge transfer resistance at the TiO₂/dye/electrolyte interface (Rct2), which relates to electron recombination.

Low-frequency range (mHz): Warburg diffusion impedance (Zw) of the I⁻/I₃⁻ redox species in the electrolyte.

A study by Cho et al. investigated the effect of various ionic liquids, including this compound, on the performance of DSSCs. Their research found that a DSSC utilizing an electrolyte containing this compound exhibited the highest photoelectric conversion efficiency of 7.213% among the tested compounds researchgate.netkoreascience.kracs.org. This superior performance suggests favorable charge transfer and transport properties.

The key photovoltaic parameters for the DSSC with this compound are summarized in the table below.

| Photovoltaic Parameter | Value |

| Open-circuit Photovoltage (Voc) | 0.731 V |

| Short-circuit Photocurrent Density (Jsc) | 16.175 mA/cm² |

| Fill Factor (ff) | 0.610 |

| Photoelectric Conversion Efficiency (η) | 7.213% |

Data sourced from a study by Cho et al. on dye-sensitized solar cells under AM1.5 and 100 mW/cm² illumination researchgate.netkoreascience.kr.

While the specific EIS parameters such as charge transfer resistance and diffusion coefficients for this compound were not detailed in the provided search results, the high efficiency of the DSSC implies a low charge transfer resistance at the counter electrode and efficient mass transport of the redox species within the electrolyte. The addition of additives like 4-tert-butylpyridine (B128874) (4TBP) to iodide-based electrolytes is also known to influence the electrochemical properties by shifting the TiO₂ band edge and increasing the electron lifetime, which can be quantified using EIS nih.gov.

Catalytic Roles and Investigations of 1 Hexylpyridinium Iodide

Application as a Reaction Medium/Solvent in Organometallic Catalysis

Ionic liquids (ILs), such as 1-hexylpyridinium (B1223320) iodide, have garnered significant attention as alternative solvents for catalytic reactions, addressing environmental concerns associated with volatile organic compounds (VOCs) and improving catalyst recycling. researchgate.net Their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them highly suitable for organometallic catalysis. researchgate.netionike.com Pyridinium-based ILs, in particular, have been shown to provide a unique environment for catalytic processes, potentially enhancing reaction rates and selectivity. They serve as a medium to immobilize the catalyst, facilitating easy separation of products and reuse of the catalytic system, which is crucial for sustainable and economically viable chemical manufacturing. researchgate.net

Exemplary Reactions (e.g., Palladium-Catalyzed Copolymerization)

While specific studies detailing the use of 1-hexylpyridinium iodide in palladium-catalyzed copolymerization are not extensively documented, the utility of pyridinium (B92312) ionic liquids in a variety of other palladium-catalyzed cross-coupling reactions is well-established. These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. fishersci.ca

Pyridinium ILs have been demonstrated to be effective media for several key palladium-catalyzed reactions:

Aminocarbonylation: A supported ionic liquid phase (SILP) catalyst using a grafted pyridinium cation was developed for palladium-catalyzed aminocarbonylation reactions. This system showed that pyridinium ILs provide superior stabilization for palladium nanoparticles (1-2 nm in diameter) compared to their imidazolium (B1220033) counterparts, leading to low metal leaching and good recyclability in the synthesis of pharmaceutically active amides. nih.gov

Suzuki and Stille Couplings: Nitrile-functionalized pyridinium ionic liquids have been employed as solvents for palladium-catalyzed Suzuki and Stille reactions. The presence of the nitrile group on the pyridinium cation significantly reduces the leaching of palladium from the ionic liquid phase compared to simple N-alkylpyridinium ILs, allowing for more efficient catalyst recycling. nih.gov

Heck Reaction: Palladium nanoparticles dispersed in tetrabutylammonium (B224687) bromide, an ionic liquid, have been shown to effectively catalyze the Heck reaction between aryl bromides and olefins. mdpi.com

These examples underscore the role of the pyridinium cation in stabilizing catalytically active palladium species, which is a critical factor in achieving high efficiency and recyclability in organometallic catalysis.

| Reaction Type | Role of Pyridinium Ionic Liquid | Key Finding | Reference |

|---|---|---|---|

| Aminocarbonylation | Supported Ionic Liquid Phase (SILP) for Pd nanoparticles | Superior stabilization of Pd nanoparticles (1-2 nm) compared to imidazolium ILs; low leaching and good recyclability. | nih.gov |

| Suzuki Coupling | Reaction medium with functionalized pyridinium cation | Nitrile functionality on the cation reduces Pd leaching, enhancing catalyst reuse. | nih.gov |

| Stille Coupling | Reaction medium with functionalized pyridinium cation | Significantly decreased Pd leaching compared to simple N-alkylpyridinium ILs. | nih.gov |

| Heck Reaction | Stabilizing agent for Pd nanoparticles | ILs act as a stabilizing medium for catalytically active Pd nanoparticles, preventing agglomeration. | mdpi.com |

Role in Precious Metal Recovery and Leaching Processes

The recovery of precious metals from secondary sources like electronic waste is of significant economic and environmental importance. Iodine-iodide leaching has emerged as a promising and environmentally friendlier alternative to traditional cyanidation for dissolving gold. rsc.orgrsc.org In these systems, the iodide ion (I⁻) complexes with iodine (I₂) to form the triiodide ion (I₃⁻), which is a strong enough oxidant to dissolve metallic gold, forming the stable tetraiodoaurate(III) complex ([AuI₄]⁻).

This compound can serve as the iodide source in these leaching solutions. Research into environmentally friendly methods for recovering precious metals has explored systems based on ionic liquids, including those with 1-hexylpyridinium ([HPy]⁺) cations, in combination with oxidants like iodine. The process allows for the dissolution of gold from sources such as electronic waste under mild conditions. For instance, studies on iodine-iodide leaching of gold from gold-plated electronic scrap have demonstrated high recovery rates in very short timeframes.

| Source Material | Leaching System | Leaching Time | Gold Recovery (%) | Reference |

|---|---|---|---|---|

| Gold-plated electronic waste | 25 g/L I₂ + 100 g/L KI | 1 minute | 97.55% | rsc.org |

| Waste Printed Circuit Boards (WPCBs) | Iodine-iodide solution | Not specified | >99% | nih.gov |

Following dissolution, the gold can be recovered from the pregnant leach solution through methods like electrodeposition or chemical precipitation. rsc.org The spent lixiviant can then be regenerated, for example, by using an oxidizing agent like hydrogen peroxide to convert iodide back to iodine, allowing for a recyclable and more sustainable process. nih.gov

Broader Perspectives on Ionic Liquid Catalysis

The use of this compound in catalysis is part of a broader shift towards "green chemistry," where ionic liquids are often termed "designer solvents." researchgate.net This name stems from the ability to tune their physical and chemical properties (e.g., viscosity, polarity, hydrophobicity) by modifying the structure of the cation or anion. This tunability allows for the optimization of reaction conditions to enhance catalytic activity and selectivity.

A key advantage of using ionic liquids is the potential for creating biphasic systems. researchgate.net A catalyst can be dissolved in the ionic liquid phase, while the reactants and products are soluble in a separate, immiscible organic or aqueous phase. This setup allows for the simple separation of the product-containing phase from the catalyst-containing phase, which can then be reused. This approach elegantly solves the long-standing problem of separating homogeneous catalysts from reaction products, a critical factor for the economic feasibility of many industrial processes. researchgate.net The application of ionic liquids is diverse, extending from organometallic catalysis to biocatalysis, where they can improve the stability and activity of enzymes. mdpi.com

Mechanistic Insights into Iodine/Iodide-Mediated Catalysis

The iodide component of this compound can play a direct role in catalytic cycles, particularly in oxidation reactions where it acts as a catalyst or pre-catalyst.

Aerobic Oxidation Reactions

Iodine has been identified as an inexpensive and low-toxicity catalyst for the aerobic oxidation of various functional groups, using molecular oxygen (O₂) as the ultimate green oxidant. A prime example is the oxidation of thiols to disulfides, which are valuable compounds in organic synthesis.

| Substrate Type | Catalyst Loading | Oxidant | Yield Range (%) | Reference |

|---|---|---|---|---|

| Primary and secondary alkyl thiols | 5 mol% I₂ | O₂ (balloon) | >66% to 98% | |

| Aryl thiols (with electron-donating/withdrawing groups) | 5 mol% I₂ | O₂ (balloon) | Good to excellent | |

| Heteroaromatic thiols | 5 mol% I₂ | O₂ (balloon) | Good to excellent | |

| Bioactive thiols (cysteine derivatives) | 5 mol% I₂ | O₂ (balloon) | 66% to 98% |

Structural Elucidation and Theoretical Studies of 1 Hexylpyridinium Iodide Systems

Crystallographic Analysis and Solid-State Structures

X-ray crystallography has been instrumental in revealing the complex solid-state structures that 1-Hexylpyridinium (B1223320) iodide can form, particularly in the presence of other halides or metal complexes. The large size of the 1-hexylpyridinium cation plays a crucial role in stabilizing complex and extended anionic networks.

Polyhalide ions are formed from the interaction of halide ions with halogen molecules. Among these, polyiodides are extensively studied and can form a wide array of structures, from simple linear ions like triiodide (I₃⁻) to complex two- or three-dimensional networks. wikipedia.org The formation and stability of these polyiodide anions are highly dependent on the size and shape of the counter-cation. wikipedia.orgiosrjournals.org Large organic cations, such as 1-hexylpyridinium, are effective at stabilizing extensive polyiodide networks. wikipedia.org

These complex structures are built from fundamental units like I⁻, I₂, and I₃⁻, which act as Lewis bases and Lewis acids, respectively. iosrjournals.org The interaction between these building blocks can lead to a variety of polyiodide anions such as [I₅]⁻, [I₇]⁻, and [I₈]²⁻. wikipedia.orgresearchgate.net In the solid state, these anions can be discrete or form extended chains and layers, with the specific architecture being influenced by the cation. wikipedia.org The resulting crystalline materials can exhibit interesting physical properties, such as electrical conductivity, which is influenced by the close contacts and orbital overlap between iodine atoms within the network. wikipedia.orgnih.gov

Similarly, mixed-polyhalide clusters, incorporating other halogens like bromine, can be formed. The reaction of metal bromides, iodine, bromine, and suitable organic ligands can produce complex structures containing anions like (I₄Br₄)⁰·⁵ and (IBr₂). iosrjournals.org

The 1-hexylpyridinium cation has been shown to form crystalline salts with complex metal-halide anions. A notable example is its reaction with copper(I) iodide, which yields a pyridinium (B92312) iodocuprate(I) salt. nih.gov Crystallographic analysis of the compound formed with 1-hexylpyridinium iodide reveals the formation of a one-dimensional chain of {Cu₅I₇²⁻}n anions. nih.govnih.gov This structure is also observed with similar N-alkyl pyridinium cations like n-butyl and n-pentyl pyridinium. nih.govnih.gov

Table 1: Crystallographic Data for N-Alkyl Pyridinium Iodocuprate(I) Complexes

| N-Alkyl Pyridinium Cation (RPy⁺) | Iodocuprate(I) Anion Structure | Reference |

|---|---|---|

| N-Hexylpyridinium (HxPy⁺) | {Cu₅I₇²⁻}n | nih.govnih.gov |

| N-Pentylpyridinium (PnPy⁺) | {Cu₅I₇²⁻}n | nih.govnih.gov |

| N-Butylpyridinium (BuPy⁺) | {Cu₅I₇²⁻}n | nih.govnih.gov |

| N-Propylpyridinium (PrPy⁺) | {Cu₆I₈²⁻}n | nih.gov |

| N-Ethylpyridinium (EtPy⁺) | {Cu₃I₄⁻}n | nih.gov |

Computational Chemistry Approaches (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of chemical systems at the molecular level. google.com It provides a favorable balance between accuracy and computational cost for studying geometry, electronic structure, and intermolecular interactions in systems like this compound. google.comnih.gov

DFT calculations are employed to understand the electronic characteristics of this compound. researchgate.net These calculations provide insights into the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and electronic transitions. researchgate.net

For this compound, the HOMO is typically localized on the iodide anion, while the LUMO is centered on the pyridinium ring. This distribution is fundamental to understanding the charge-transfer interactions that can occur within the system. Natural Bond Orbital (NBO) analysis, often performed as part of DFT studies, can further quantify charge transfer between the donor (iodide) and acceptor (pyridinium cation) moieties, providing a more detailed picture of the electronic interactions that stabilize the compound. researchgate.netmdpi.com

A primary application of DFT is geometry optimization, which involves finding the lowest-energy three-dimensional arrangement of atoms in a molecule. google.comscispace.com For a flexible molecule like the 1-hexylpyridinium cation, this process is crucial for identifying its most stable conformation. The hexyl chain can adopt numerous spatial arrangements, and DFT calculations can map the potential energy surface to locate the global minimum energy structure. nih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized. nih.gov For ionic pairs like this compound, the calculation also determines the optimal distance and orientation between the cation and the anion. These calculations often include dispersion corrections to accurately account for the van der Waals forces that are important for larger molecules and non-covalent interactions. google.com

DFT is an effective tool for studying the non-covalent interactions that dictate the structure and properties of molecular assemblies. acs.org In this compound, the primary intermolecular interactions include ion pairing, hydrogen bonding, and anion-π interactions. nih.gov

DFT calculations can identify and characterize hydrogen bonds between the iodide anion and the hydrogen atoms of the 1-hexylpyridinium cation. researchgate.net The most significant hydrogen bonds typically involve the more acidic hydrogens on the pyridinium ring (ortho and para to the nitrogen atom) and the hydrogens on the first methylene (B1212753) group of the hexyl chain. mdpi.comnih.gov The strength of these C–H···I interactions can be evaluated by analyzing parameters such as the bond distance, angle, and the interaction energy. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I) iodide |

| Copper(II) bromide |

| Iodine |

| Bromine |

Influence of Anion Variation on Molecular and Electronic Properties

The molecular and electronic properties of 1-alkylpyridinium salts, including this compound, are significantly influenced by the nature of the anion. The choice of anion can affect various physicochemical characteristics such as density, viscosity, conductivity, and thermal stability. This is due to the different sizes, shapes, and charge distributions of the anions, which in turn alter the intermolecular forces within the ionic liquid.

A study on pyridinium-based ionic liquids highlighted that the physicochemical properties can be fine-tuned by the combination of different cations and anions. acs.org For instance, research on 1-butylpyridinium (B1220074) and 1-hexylpyridinium salts with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻) anions revealed distinct differences in their thermophysical properties. acs.org Although this study did not include the iodide anion, it provides a framework for understanding the role of the anion.

The electronic properties are also affected by the anion. The interaction between the cation and anion can be described as a charge-transfer process. nih.gov In the case of 1-alkylpyridinium salts, anions can interact with the pyridinium ring through anion-π interactions and hydrogen bonding. nih.gov The strength of these interactions, and consequently the extent of charge transfer, is dependent on the anion. This can be seen in the subtle changes in the electronic absorption spectra of the pyridinium cation in the presence of different anions.

The table below, compiled from data on similar 1-hexylpyridinium salts, illustrates the effect of anion variation on key physical properties. acs.org

| Property | 1-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide | 1-Hexylpyridinium Tetrafluoroborate |

| Density (g/cm³ at 298.15 K) | 1.347 | 1.148 |

| Dynamic Viscosity (mPa·s at 298.15 K) | 103 | 344 |

| Electrical Conductivity (S/m at 298.15 K) | 0.169 | 0.108 |

Molecular Orbital Theory and Quantum Chemical Descriptors

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound. According to this theory, the atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule. pressbooks.pub These molecular orbitals are of two main types: bonding orbitals, which are lower in energy than the original atomic orbitals and contribute to the stability of the molecule, and antibonding orbitals, which are higher in energy and destabilize the molecule if occupied. libretexts.org

For the 1-hexylpyridinium cation, the electronic structure is characterized by a π-system associated with the pyridinium ring and σ-orbitals associated with the hexyl chain and the C-H and C-N bonds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic properties. In pyridinium systems, the HOMO is typically associated with the π-system of the ring, while the LUMO is a π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and its ability to participate in electronic transitions. rasayanjournal.co.in

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. rasayanjournal.co.in These descriptors can be calculated using computational methods such as Density Functional Theory (DFT). For this compound, some of the key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It is related to the energy of the HOMO (I ≈ -EHOMO). rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the energy of the LUMO (A ≈ -ELUMO). rasayanjournal.co.in

Electronegativity (χ): The ability of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a greater chemical hardness. rasayanjournal.co.in

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

The following table provides a conceptual representation of these descriptors for a generic 1-alkylpyridinium cation.

| Quantum Chemical Descriptor | Definition | Significance |

| Ionization Potential (I) | Energy to remove an electron. | Indicates the electron-donating ability. |

| Electron Affinity (A) | Energy released upon gaining an electron. | Indicates the electron-accepting ability. |

| Electronegativity (χ) | Tendency to attract electrons. | Relates to the overall reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with stability and HOMO-LUMO gap. |

| Global Electrophilicity Index (ω) | Ability to accept electrons. | Predicts electrophilic behavior. |

Correlation of Structure with Optical and Electronic Properties

The optical and electronic properties of this compound are intrinsically linked to its molecular and crystal structure. The arrangement of the 1-hexylpyridinium cations and iodide anions in the solid state dictates the nature and extent of intermolecular interactions, which in turn influence the electronic energy levels and, consequently, the optical absorption and emission characteristics.

In the crystal lattice of similar pyridinium iodide compounds, the cations and anions are held together by a combination of electrostatic forces, hydrogen bonds, and anion-π interactions. nih.govnih.gov The iodide anion can form weak C-H···I hydrogen bonds with the hydrogen atoms of the pyridinium ring and the alkyl chain. nih.gov Furthermore, the iodide anion can interact with the electron-deficient π-system of the pyridinium ring, an interaction known as an anion-π interaction. nih.gov

The crystal structure of (E)-1-methyl-4-styrylpyridinium iodide monohydrate, a related compound, reveals that the cations are stacked in an antiparallel manner. nih.gov This type of packing can influence the electronic coupling between adjacent molecules, which can affect the optical properties. The specific arrangement of ions in the crystal lattice of this compound will determine the local environment of each ion and thereby influence its electronic state.

The electronic properties, such as conductivity, are also highly dependent on the crystal structure. The efficiency of charge transport through the material is governed by the degree of overlap between the molecular orbitals of adjacent molecules. A well-ordered crystal structure with significant intermolecular electronic coupling will facilitate charge transport, leading to higher conductivity. The presence of the hexyl chain in this compound introduces a non-polar domain, which can lead to the formation of segregated polar and non-polar regions within the crystal structure, further influencing the electronic properties. researchgate.net

The correlation between structure and properties can be summarized in the following table:

| Structural Feature | Influence on Optical/Electronic Properties |

| Ionic Packing | Affects the electrostatic environment and can lead to shifts in absorption spectra. |

| Hydrogen Bonding | Can influence the vibrational modes and contribute to the stability of the crystal lattice. |

| Anion-π Interactions | Perturbs the electronic structure of the pyridinium ring, affecting the HOMO-LUMO gap and optical transitions. nih.gov |

| Cation Stacking | Determines the extent of π-π interactions, which can influence charge transport and electronic conductivity. |

| Alkyl Chain Segregation | Can create distinct polar and non-polar domains, impacting bulk properties like conductivity and viscosity. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of 1-Hexylpyridinium (B1223320) iodide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum confirms the presence of both the hexyl chain and the pyridinium (B92312) ring protons. The signals for the aromatic protons on the pyridinium ring are typically observed at lower fields (higher ppm values) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons ortho to the nitrogen atom (H-2, H-6) are the most deshielded, followed by the para proton (H-4) and then the meta protons (H-3, H-5). The aliphatic protons of the hexyl group appear at higher fields (lower ppm values). The methylene (B1212753) group attached directly to the pyridinium nitrogen (N-CH₂) is shifted downfield compared to the other methylene groups in the chain due to the electron-withdrawing effect of the positively charged ring. The terminal methyl group (CH₃) of the hexyl chain appears as the most shielded signal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridinium ring resonate at lower fields compared to the aliphatic carbons of the hexyl chain. Similar to the proton signals, the carbons ortho and para to the nitrogen atom are the most deshielded. The chemical shifts of the hexyl chain carbons follow a predictable pattern, with the carbon attached to the nitrogen being the most downfield among the aliphatic carbons.

The precise chemical shifts and coupling constants obtained from these NMR experiments allow for the unambiguous confirmation of the molecular structure of 1-Hexylpyridinium iodide.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridinium H-2, H-6 (ortho) | 8.8 - 9.2 | 144 - 146 |

| Pyridinium H-4 (para) | 8.4 - 8.6 | 143 - 145 |

| Pyridinium H-3, H-5 (meta) | 8.0 - 8.2 | 128 - 130 |

| N-CH₂ (Hexyl C1) | 4.5 - 4.7 | 60 - 62 |

| Hexyl C2 | 1.9 - 2.1 | 31 - 33 |

| Hexyl C3, C4, C5 | 1.2 - 1.4 | 22 - 29 |

| Hexyl C6 (-CH₃) | 0.8 - 0.9 | 13 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Process Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is characterized by absorption bands corresponding to the pyridinium ring and the aliphatic hexyl chain.

Key vibrational modes observed in the FTIR spectrum include:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridinium ring typically appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the hexyl group are observed just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups. libretexts.orglibretexts.org

C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridinium moiety (involving C=C and C=N bonds) are found in the 1485-1650 cm⁻¹ region. These bands are indicative of the aromatic nature of the pyridinium ring. rjpbcs.com

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1500 cm⁻¹). libretexts.org Aliphatic C-H bending vibrations for the CH₂ and CH₃ groups are typically observed around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (methyl rock). libretexts.org

FTIR can also be employed for process monitoring during the synthesis of this compound, allowing for the tracking of reactant consumption and product formation by monitoring the appearance and disappearance of characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Hexyl) |

| 1650 - 1585 | C=C Stretch (in-ring) | Aromatic (Pyridinium) |

| 1550 - 1485 | C=N Stretch (in-ring) | Aromatic (Pyridinium) |

| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 1370 - 1350 | C-H Bend (Rock) | Aliphatic (-CH₃) |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore in the molecule is the pyridinium cation.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of π → π* transitions within the conjugated π-system of the pyridinium ring. libretexts.orgpharmatutor.org These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically of high intensity. pharmatutor.org

| Species | λmax (nm) | Electronic Transition |

|---|---|---|

| Pyridinium Cation | ~260 | π → π |

| Iodide Anion (I⁻) | ~225 | n → σ |

| Triiodide Anion (I₃⁻) | ~288, ~352 | π → σ, n → σ |

X-ray Absorption Spectroscopy (XAS) for Elemental Oxidation States and Electronic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure around the iodine atom in this compound. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the iodine L-edge absorption threshold, is sensitive to the oxidation state and coordination chemistry of the iodine atom. stolichem.comnih.gov For this compound, the iodine exists as the I⁻ anion, and its XANES spectrum serves as a reference for the -1 oxidation state. The position of the absorption edge provides direct information on the effective charge of the iodine. nih.gov The features in the XANES spectrum are also sensitive to the local symmetry and the nature of the chemical bonding, revealing information about the degree of covalent character in the interaction between the iodide anion and the surrounding pyridinium cations. dtic.mil

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the iodine. Analysis of the EXAFS oscillations can determine the coordination number and distances to neighboring atoms, providing a detailed picture of the short-range order around the iodide ion in both solid and solution phases. stolichem.com

Diffuse Reflectance Spectroscopy (DRS) for Optical Properties

Diffuse Reflectance Spectroscopy (DRS) is an effective technique for analyzing the optical properties of this compound in its solid, powdered form. researchgate.net This method measures the light that is diffusely scattered from the material's surface and provides information analogous to that obtained from UV-Vis absorption spectroscopy for solutions. nih.gov

The DRS spectrum of solid N-alkyl pyridinium iodide salts reveals the electronic transitions within the material. nih.gov The onset of strong absorption in the spectrum corresponds to the optical band gap of the material, which is a critical parameter for understanding its electronic and photophysical properties. For pyridinium iodocuprate(I) salts, which are related complexes, DRS has been used to show how the electron-withdrawing capacity of the pyridinium system affects the absorption edge. nih.gov Similarly, for this compound, the DRS spectrum would be characterized by an absorption edge in the UV or visible region, corresponding to charge transfer transitions involving the pyridinium cation and the iodide anion. This data is crucial for evaluating the potential of the material in optical or electronic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-Hexylpyridinium iodide, and what key characterization techniques are used to confirm its structure and purity?

- Methodological Answer: this compound is typically synthesized via quaternization of pyridine with 1-iodohexane under reflux conditions in anhydrous solvents (e.g., acetonitrile or ethanol) for 24–48 hours. Post-synthesis, the product is purified through recrystallization or column chromatography. Structural confirmation requires H and C NMR to verify alkyl chain attachment and pyridinium ring formation. Purity is assessed via FT-IR (to confirm C–I bond presence at ~500 cm) and elemental analysis. Mass spectrometry (e.g., ESI-MS) can validate the molecular ion peak at m/z 291.2 (CHIN) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

- Methodological Answer: Due to its hygroscopic nature and sensitivity to light, this compound should be stored in airtight, amber-glass containers under inert gas (e.g., argon) at controlled temperatures (≤59°C). Pre-experiment drying in a vacuum desiccator (24–48 hours) is recommended to prevent hydrolysis. Conduct reactivity tests in moisture-free environments, such as gloveboxes, when used in ionic liquid or electrochemical applications .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer: Variations in properties (e.g., melting point, conductivity) often arise from differences in synthesis protocols (e.g., solvent purity, reaction time) or post-processing (e.g., drying duration). To resolve contradictions:

- Compare synthetic conditions (e.g., used ultrasound-assisted methods, which may alter crystallinity vs. conventional reflux).

- Standardize characterization protocols (e.g., DSC for melting point determination under identical heating rates).

- Cross-reference with ionic liquid databases (e.g., ILThermo) to contextualize outliers .

Q. What advanced spectroscopic or computational methods are recommended to study the interactions of this compound in ionic liquid systems?

- Methodological Answer:

- Dynamic Nuclear Polarization (DNP) NMR enhances sensitivity for studying hydrogen-bonding networks between the iodide anion and organic cations.

- Molecular Dynamics (MD) Simulations parameterized with DFT-calculated charges can model ion-pairing behavior and diffusion coefficients.

- X-ray Photoelectron Spectroscopy (XPS) quantifies surface composition in hybrid materials, critical for applications in catalysis or semiconductors .

Q. In eco-friendly synthesis approaches, how does ultrasound-assisted synthesis impact the yield and purity of this compound derivatives compared to conventional methods?

- Methodological Answer: Ultrasound irradiation reduces reaction time from days to hours (e.g., 2–4 hours vs. 48 hours) by enhancing mass transfer and cavitation. For derivatives like 4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-hexylpyridinium iodide, yields increase by 15–20% with >98% purity (vs. 85–90% via reflux). Monitor reaction progress using in-situ Raman spectroscopy to optimize sonication parameters (e.g., frequency, power) .

Q. What strategies can be employed to optimize the electrochemical properties of this compound for applications in energy storage or semiconductor devices?

- Methodological Answer:

- Doping Control: Introduce redox-active anions (e.g., BF or PF) via anion exchange to modulate conductivity (see for tetrafluoroborate analogs).

- Composite Fabrication: Embed this compound in mesoporous scaffolds (e.g., alumina or titania) to enhance charge mobility, as demonstrated in perovskite solar cells ().

- Hall-Effect Measurements quantify carrier concentration and mobility, critical for semiconductor applications (e.g., p-type behavior via controlled oxidation, as in ) .

Q. Notes on Evidence Usage :

- Synthesis and characterization data derive from ionic liquid catalogs () and peer-reviewed protocols ().

- Property contradictions and methodological recommendations align with studies on analogous ionic liquids () and hybrid perovskites ().

- Advanced techniques (e.g., MD simulations) are extrapolated from interdisciplinary applications in materials science ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.